

Chemical and physical properties of Lasalocid A

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Compound of Interest

Compound Name: *Lasalocid*
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Lasalocid A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasalocid A is a polyether ionophore antibiotic isolated from *Streptomyces lasaliensis*. It is widely utilized in the veterinary field as a coccidiostat and growth promotant. Beyond its antimicrobial properties, **Lasalocid A** has garnered significant interest in the scientific community for its ability to transport various cations across lipid membranes, a mechanism that underpins its broader biological activities, including potential anticancer and neuroprotective effects. This technical guide provides an in-depth overview of the chemical and physical properties of **Lasalocid A**, details on its mechanism of action, and protocols for its analysis.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **Lasalocid A** are summarized in the tables below, providing a comprehensive reference for researchers.

Table 1: General Chemical Properties of Lasalocid A

Property	Value	Reference
Molecular Formula	C ₃₄ H ₅₄ O ₈	[1][2]
Molecular Weight	590.80 g/mol	[1][2]
Appearance	White to off-white solid/crystals	[3]
CAS Number	25999-31-9	[1]

Table 2: Physicochemical Properties of Lasalocid A

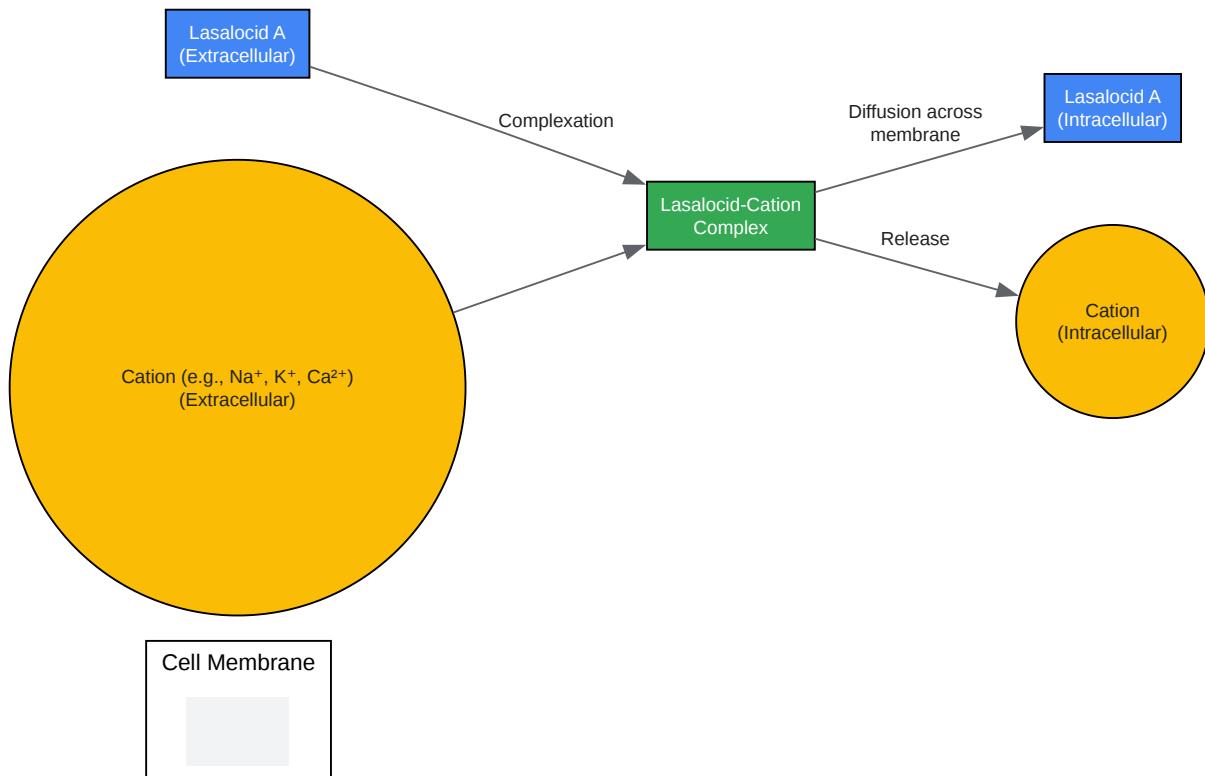
Property	Value	Reference
Melting Point	110-114 °C (unsharp: 100-109 °C)	[4]
Solubility	Soluble in organic solvents such as methanol, ethanol, propan-2-ol, ethyl acetate, acetone, DMF, and DMSO. Insoluble in water.	[3][4][5]
pKa	Data not consistently available in the searched literature.	

Table 3: Spectroscopic Data of Lasalocid A

Spectroscopic Technique	Characteristic Data	Reference
UV-Vis (in 50% aq. isopropanol)	λ_{max} : 248 nm ($\epsilon = 6750$), 318 nm ($\epsilon = 4200$)	[4]
^1H NMR	Complex spectra with multiple signals; chemical shifts are dependent on the solvent and presence of cations.	[6]
^{13}C NMR	Thirty-four distinct signals corresponding to the carbon atoms in the structure.	[7][8]
FT-IR (in Chloroform)	$\nu(\text{C=O})$ carbonyl: $\sim 1712 \text{ cm}^{-1}$; $\nu(\text{C=O})$ carboxyl: $\sim 1652 \text{ cm}^{-1}$; $\nu(\text{O-H})$ stretching: $\sim 3350\text{-}3680 \text{ cm}^{-1}$	[9][10]
Mass Spectrometry (ESI-MS/MS)	Protonated sodium salt $[(\text{M}-\text{H}+\text{Na})+\text{H}]^+$ at m/z 613; Sodiated sodium salt $[(\text{M}-\text{H}+\text{Na})+\text{Na}]^+$ at m/z 635. Major fragments at m/z 377 and 359.	[3][9][11][12]

Mechanism of Action: Ionophore Activity

Lasalocid A's primary mechanism of action is its function as an ionophore. It forms a lipophilic complex with various cations, including monovalent and divalent ions such as Na^+ , K^+ , and Ca^{2+} . This complex can then diffuse across biological membranes, disrupting the natural ion gradients essential for numerous cellular processes. This disruption of ionic homeostasis is the root of its antibiotic and other biological effects.



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Caption: Ionophore mechanism of **Lasalocid A**.

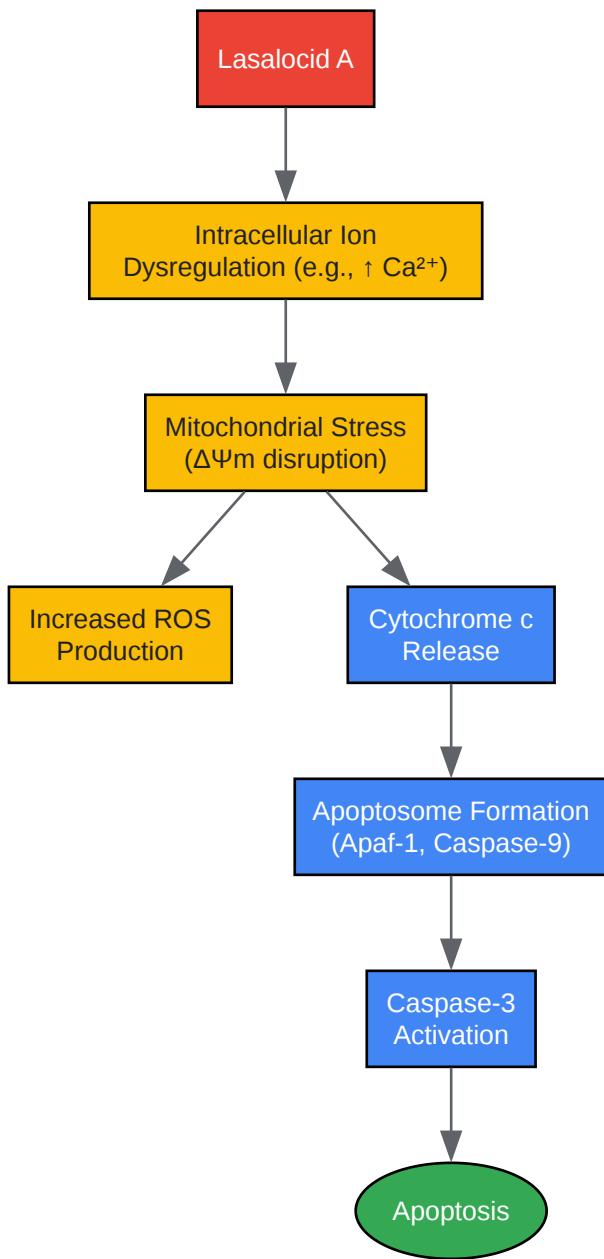
Signaling Pathways

The disruption of ion homeostasis by **Lasalocid A** triggers downstream signaling events, leading to cellular responses such as apoptosis and autophagy.

Apoptosis Induction Pathway

Lasalocid A-induced apoptosis is often mediated by the intrinsic pathway, which is initiated by mitochondrial stress. The influx of cations and subsequent disruption of the mitochondrial

membrane potential can lead to the release of pro-apoptotic factors and the activation of caspases.

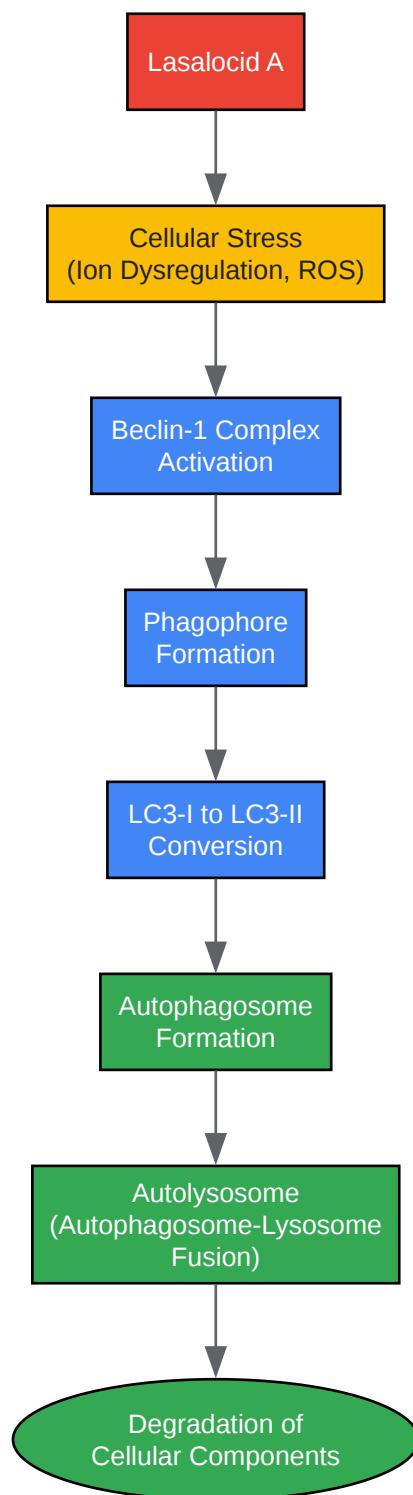


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Caption: **Lasalocid A**-induced apoptosis pathway.

Autophagy Induction Pathway

In addition to apoptosis, **Lasalocid** A can induce autophagy, a cellular process of self-digestion. This is often a response to cellular stress, including that caused by ionophore activity. The process involves the formation of autophagosomes that sequester and degrade cellular components. Key proteins such as Beclin-1 and LC3 are involved in this pathway.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)



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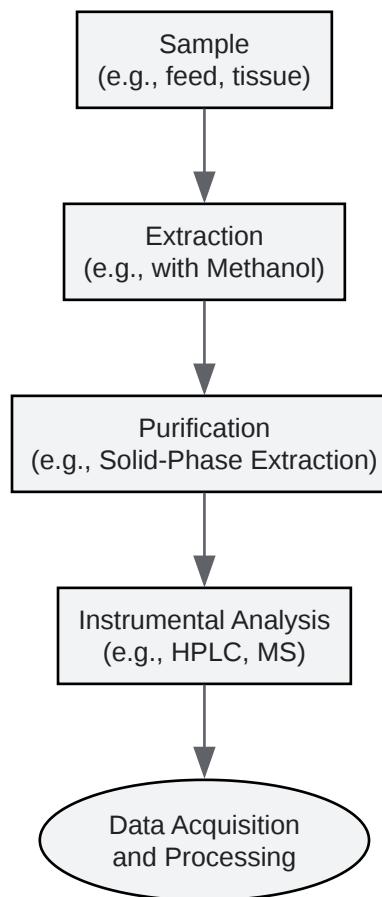
Caption: **Lasalocid** A-induced autophagy pathway.

Experimental Protocols

This section outlines general methodologies for the analysis of **Lasalocid** A. It is important to note that specific parameters may need to be optimized depending on the instrumentation and experimental goals.

General Experimental Workflow for Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of **Lasalocid** A from a sample matrix.

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Caption: General workflow for **Lasalocid** A analysis.

Melting Point Determination

A standard capillary melting point apparatus can be used.

- Sample Preparation: A small amount of finely powdered **Lasalocid A** is packed into a capillary tube to a height of 2-3 mm.
- Measurement: The capillary tube is placed in the heating block of the melting point apparatus.
- Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- Observation: The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

Solubility Determination (Gravimetric Method)

This method determines the equilibrium solubility of **Lasalocid A** in a given solvent.[18]

- Sample Preparation: An excess amount of **Lasalocid A** is added to a known volume of the solvent in a sealed container.
- Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
- Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
- Quantification: A known volume of the clear, saturated solution is evaporated to dryness, and the mass of the dissolved **Lasalocid A** is determined gravimetrically.

UV-Visible Spectroscopy

- Sample Preparation: A stock solution of **Lasalocid A** of known concentration is prepared in a suitable solvent (e.g., 50% aqueous isopropanol).[4] Serial dilutions are made to prepare a series of standard solutions.

- **Instrument Parameters:** A UV-Vis spectrophotometer is set to scan a wavelength range, typically from 200 to 400 nm. The instrument is blanked with the solvent used to prepare the samples.
- **Measurement:** The absorbance of each standard solution and any unknown samples is measured at the wavelength of maximum absorbance (λ_{max}).[\[1\]](#)
- **Analysis:** A calibration curve of absorbance versus concentration is plotted using the standard solutions to determine the concentration of unknown samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-25 mg of **Lasalocid A** is dissolved in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.[\[7\]](#) The solution should be free of particulate matter.
- **Instrument Parameters:** The NMR spectrometer is tuned to the appropriate frequency for ^1H or ^{13}C nuclei. Standard acquisition parameters for ^1H and ^{13}C NMR are used, although these may be optimized for specific experimental needs (e.g., relaxation delays, number of scans).[\[19\]](#)[\[20\]](#)
- **Data Acquisition:** The NMR spectrum is acquired.
- **Data Processing:** The raw data is processed (e.g., Fourier transformation, phase correction, baseline correction) to obtain the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:**
 - **KBr Pellet:** A small amount of **Lasalocid A** (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet.[\[10\]](#)[\[21\]](#)
 - **Solution:** A concentrated solution of **Lasalocid A** is prepared in a suitable IR-transparent solvent (e.g., chloroform). A drop of the solution is placed between two salt plates (e.g., NaCl or KBr).[\[9\]](#)

- **Measurement:** A background spectrum of the empty sample holder (or the solvent) is recorded. The sample is then placed in the instrument, and the IR spectrum is acquired, typically in the range of 4000-400 cm^{-1} .^[9]
- **Analysis:** The positions and intensities of the absorption bands are analyzed to identify functional groups present in the molecule.

Mass Spectrometry (MS)

- **Sample Preparation:** **Lasalocid A** is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration. The solution is then introduced into the mass spectrometer, often via liquid chromatography (LC-MS).
- **Ionization:** Electrospray ionization (ESI) is a common technique used for **Lasalocid A**, typically in positive ion mode.^{[3][9][12]}
- **Mass Analysis:** The mass-to-charge ratio (m/z) of the resulting ions is measured. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the parent ion and analyze the resulting daughter ions.^{[3][9][12]}

Conclusion

This technical guide provides a detailed overview of the chemical and physical properties of **Lasalocid A**, its mechanism of action as an ionophore, and its impact on cellular signaling pathways leading to apoptosis and autophagy. The provided experimental protocols offer a starting point for researchers working with this multifaceted molecule. The continued investigation of **Lasalocid A** holds promise for the development of new therapeutic agents and a deeper understanding of ion transport processes in biology.

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